2-(1-Benzothiophen-2-yl)ethane-1-thiol
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Overview
Description
2-(1-Benzothiophen-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C10H10S2 It is characterized by the presence of a benzothiophene ring attached to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)ethane-1-thiol typically involves the reaction of benzothiophene with ethane-1-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ethane-1-thiol, followed by nucleophilic substitution on the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the benzothiophene ring may interact with hydrophobic pockets in target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzothiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(1-Benzothiophen-2-yl)ethanamine: Contains an amine group instead of a thiol group.
2-(1-Benzothiophen-2-yl)ethanoic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
2-(1-Benzothiophen-2-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
CAS No. |
30930-99-5 |
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Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)ethanethiol |
InChI |
InChI=1S/C10H10S2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 |
InChI Key |
IQIINSBGPPUSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCS |
Origin of Product |
United States |
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